1-Cyclopropylpiperidin-3-amine dihydrochloride is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound is derived from piperidine, a six-membered nitrogen-containing heterocycle, with a cyclopropyl group substituent at the first position and an amino group at the third position. The dihydrochloride form indicates that two hydrochloric acid molecules are associated with the amine, enhancing its solubility and stability in aqueous environments.
1-Cyclopropylpiperidin-3-amine dihydrochloride falls under the category of piperidine derivatives, which are widely studied for their pharmacological properties. This compound is particularly relevant in the synthesis of various pharmaceuticals, including those targeting neurological disorders and metabolic diseases.
The synthesis of 1-cyclopropylpiperidin-3-amine dihydrochloride can be achieved through several methods. One notable approach involves the following steps:
A detailed method described in patents involves using starting materials such as cyclopropyl amines and piperidine derivatives, followed by purification processes like crystallization to obtain the dihydrochloride salt in high purity .
The molecular formula for 1-cyclopropylpiperidin-3-amine dihydrochloride is , with a molecular weight of approximately 195.12 g/mol. The structure consists of a piperidine ring with a cyclopropyl substituent and an amino group:
This configuration contributes to its unique chemical properties and reactivity.
1-Cyclopropylpiperidin-3-amine dihydrochloride can participate in various chemical reactions typical of amines, including:
These reactions are crucial for synthesizing more complex molecules in pharmaceutical development.
The mechanism of action for compounds like 1-cyclopropylpiperidin-3-amine dihydrochloride often involves modulation of neurotransmitter systems. For instance, it may act as a selective inhibitor or modulator of certain receptors (e.g., dopamine or serotonin receptors), influencing pathways associated with mood regulation, cognition, or metabolic processes.
Research indicates that such compounds can exhibit affinity for various receptor subtypes, leading to potential therapeutic effects in treating conditions like depression or anxiety disorders.
1-Cyclopropylpiperidin-3-amine dihydrochloride exhibits several important physical properties:
Chemical properties include reactivity towards electrophiles due to the nucleophilic nature of the amino group, making it suitable for further derivatization.
1-Cyclopropylpiperidin-3-amine dihydrochloride has significant applications in medicinal chemistry:
1-Cyclopropylpiperidin-3-amine dihydrochloride represents a strategically modified piperidine derivative emerging as a key structural motif in modern drug discovery. This bicyclic amine compound integrates the three-dimensional complexity of a cyclopropyl group with the versatile pharmacological scaffold of piperidine, further functionalized with a primary amine at the C3 position. The dihydrochloride salt form enhances aqueous solubility and crystallinity, facilitating pharmaceutical processing and biological evaluation. Its molecular architecture enables diverse interactions with biological targets—the basic amine provides protonation sites for ionic bonding, the cyclopropyl group induces conformational restriction and metabolic stability, and the piperidine ring serves as a spatial organizer for pharmacophore elements. This combination positions 1-cyclopropylpiperidin-3-amine diHCl as a valuable building block for targeting central nervous system disorders, infectious diseases, and inflammatory conditions, where such structural features are increasingly exploited [1] .
Piperidine ranks among the most privileged heterocyclic scaffolds in medicinal chemistry, present in >20 classes of pharmaceuticals and numerous alkaloid natural products. Its saturated six-membered ring provides a stable, flexible framework that mimics bioactive conformations while offering multiple vectors for structural diversification. Approximately 7000 piperidine-related papers were published in the last five years alone, underscoring its significance [1]. Piperidine-containing drugs span therapeutic areas from psychiatry (e.g., risperidone for schizophrenia) to neurology (e.g., donepezil for Alzheimer's disease) and analgesics (e.g., fentanyl). The scaffold's versatility arises from:
Table 1: Therapeutic Applications of Selected Piperidine-Containing Drugs [1] [2]
| Drug Name | Therapeutic Class | Key Piperidine Modification | Molecular Target |
|---|---|---|---|
| Donepezil | Anti-Alzheimer's | N-Benzylpiperidine | Acetylcholinesterase |
| Fostemsavir | Antiviral (HIV) | Pyrrolopyridine-fused piperidine | HIV gp120 protein |
| Melperone | Antipsychotic | 4-Fluorophenylpiperidine | Dopamine D2 receptor |
| Diphenidol | Antiemetic | β,β-Diphenylpiperidine | Histamine H1 receptor |
| Eperisone | Muscle relaxant | N-Ethylpiperidine | Voltage-gated Ca²⁺ channels |
Fungal metabolites demonstrate piperidine's scaffold diversity, with natural products exhibiting complex polycyclic piperidine derivatives that access chemical space beyond synthetic libraries. Chemoinformatic analyses confirm that piperidine-containing natural products occupy distinct regions in chemical space characterized by higher scaffold complexity and lower structural redundancy compared to synthetic compounds [2]. The 1-Cyclopropylpiperidin-3-amine core extends this diversity by introducing a strained cyclopropyl ring and an additional hydrogen-bond donor at C3, potentially enhancing target selectivity and metabolic stability relative to simpler N-alkylpiperidines.
The strategic incorporation of cyclopropyl and amine functionalities transforms the piperidine scaffold into a three-dimensionally constrained pharmacophore with enhanced properties. The cyclopropyl group, attached via carbonyl linkage (cyclopropylcarbonyl) or directly to nitrogen (1-cyclopropylpiperidine), induces profound effects:
Table 2: Structural and Electronic Contributions of Modifications in 1-Cyclopropylpiperidin-3-amine [1] [5]
| Structural Element | Physicochemical Contribution | Pharmacological Impact | Synthetic Accessibility |
|---|---|---|---|
| Piperidine ring | • Basic nitrogen (pKa ~10.5) • Chair-boat flexibility • H-bond acceptor capability | • Membrane permeability • Cation-π interactions with receptors • Scaffold for 3D pharmacophore display | • Commercial availability • Diverse ring-closure strategies • Stereoselective functionalization |
| C3-Amine | • Primary amine (pKa ~9.5) • H-bond donor/acceptor • Dipole moment enhancement | • Salt bridge formation • Transition metal chelation • Conjugation site for prodrug design | • Selective protection/deprotection • Reductive amination versatility • Enzymatic resolution options |
| Cyclopropyl moiety | • High bond angle strain • Low lipophilicity (clogP ~0.6) • Stereoelectronic effects | • Metabolic stability enhancement • Conformational preorganization • Reduced hERG liability | • Cyclopropanation reagents available • Diastereoselective synthesis challenges • Strain-driven ring-opening side reactions |
The C3-amine modification introduces a versatile handle for molecular interactions and further derivatization. As a primary amine, it serves as:
In integrin inhibitors exemplified by patent US10696672B2, the 3-aminopiperidine component directly participates in binding to the metal ion-dependent adhesion site (MIDAS), with the cyclopropyl group occupying a hydrophobic pocket. This dual functionality resulted in compounds with sub-nanomolar affinity for α4β1 integrin, demonstrating the pharmacophoric synergy of these modifications . The dihydrochloride salt form further optimizes crystallinity and solubility (>50 mg/mL in water), addressing formulation challenges common to amine-containing compounds [8].
Piperidine therapeutics have evolved through three distinct generations, reflecting synthetic advances and target sophistication:
Figure 1: Evolution of Piperidine Therapeutics Highlighting Structural Complexity Increases
[1950-1970] Natural Alkaloids → [1980-2000] Synthetic Analogs → [2010-Present] Engineered Scaffolds (e.g., Piperine) (e.g., Donepezil) (e.g., Fostemsavir) The historical trajectory demonstrates increasing molecular sophistication—from simple plant-derived amines to conformationally constrained third-generation compounds. 1-Cyclopropylpiperidin-3-amine diHCl represents this modern design philosophy, combining the synthetic accessibility of piperidine with strategic cyclopropyl constraint and a versatile amine handle. Its development was enabled by advances in catalytic hydrogenation (e.g., Beller's cobalt catalysts for pyridine reduction) and protecting group strategies that allow selective functionalization of the C3 position [1] [5]. Contemporary structure-based drug design leverages such scaffolds to target protein-protein interactions previously considered "undruggable," particularly in fibrosis and CNS disorders where traditional flat heterocycles show limited success.
Table 3: Key Synthetic Advances Enabling 1-Cyclopropylpiperidin-3-amine Derivatives [1] [5] [6]
| Synthetic Method | Key Innovation | Application to Target Scaffold |
|---|---|---|
| Catalytic Hydrogenation | • Cobalt/titanium nanoparticles for acid-free reduction • Ruthenium heterogeneous catalysts for diastereoselective cis-hydrogenation | • Stereoselective synthesis of chiral piperidine core • Functional group tolerance for cyclopropyl stability |
| Protecting Group Strategies | • N-Boc protection for amine differentiation • Cbz-directed reduction | • Selective C3-amination without cyclopropyl interference • Enantiomeric resolution of intermediates |
| Cyclopropanation Techniques | • Simmons-Smith reaction • Transition metal-catalyzed cyclopropanations | • Late-stage introduction of cyclopropyl group • Diastereoselective formation of chiral cyclopropanes |
| One-Pot Cascade Reactions | • Suzuki-Miyaura coupling/hydrogenation sequences • Reductive amination-cyclization | • Efficient library synthesis • Donepezil-inspired routes to complex analogs |
This scaffold continues to evolve through innovations in synthetic methodology and target engagement strategies, positioning it as a versatile framework for addressing emerging therapeutic challenges.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2